

An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine

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Compound of Interest

Compound Name: 5-Chloro-2-(chloromethyl)pyrimidine

Cat. No.: B570090

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CAS Number: 944902-28-7

This technical guide provides a comprehensive overview of **5-Chloro-2-(chloromethyl)pyrimidine**, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role as a reactive intermediate.

Chemical and Physical Properties

5-Chloro-2-(chloromethyl)pyrimidine is a difunctionalized pyrimidine derivative. The presence of a chloro substituent on the pyrimidine ring and a chloromethyl group at the 2-position makes it a versatile reagent for the synthesis of a wide range of more complex molecules. Its high reactivity is primarily attributed to the susceptibility of the chloromethyl group to nucleophilic substitution.

Table 1: Physicochemical Properties of **5-Chloro-2-(chloromethyl)pyrimidine**

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 944902-28-7 | |
| Molecular Formula | C ₅ H ₄ Cl ₂ N ₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Store in a tightly closed container | [2] |

Synthesis

While specific, detailed industrial synthesis protocols for **5-Chloro-2-(chloromethyl)pyrimidine** are not extensively published in peer-reviewed journals, a general synthetic approach can be inferred from standard organic chemistry transformations. A plausible two-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Hydroxymethyl-5-chloropyrimidine

The synthesis would likely begin with a commercially available 5-chloropyrimidine derivative, which is then functionalized at the 2-position. One common method is the hydroxymethylation of the pyrimidine ring.

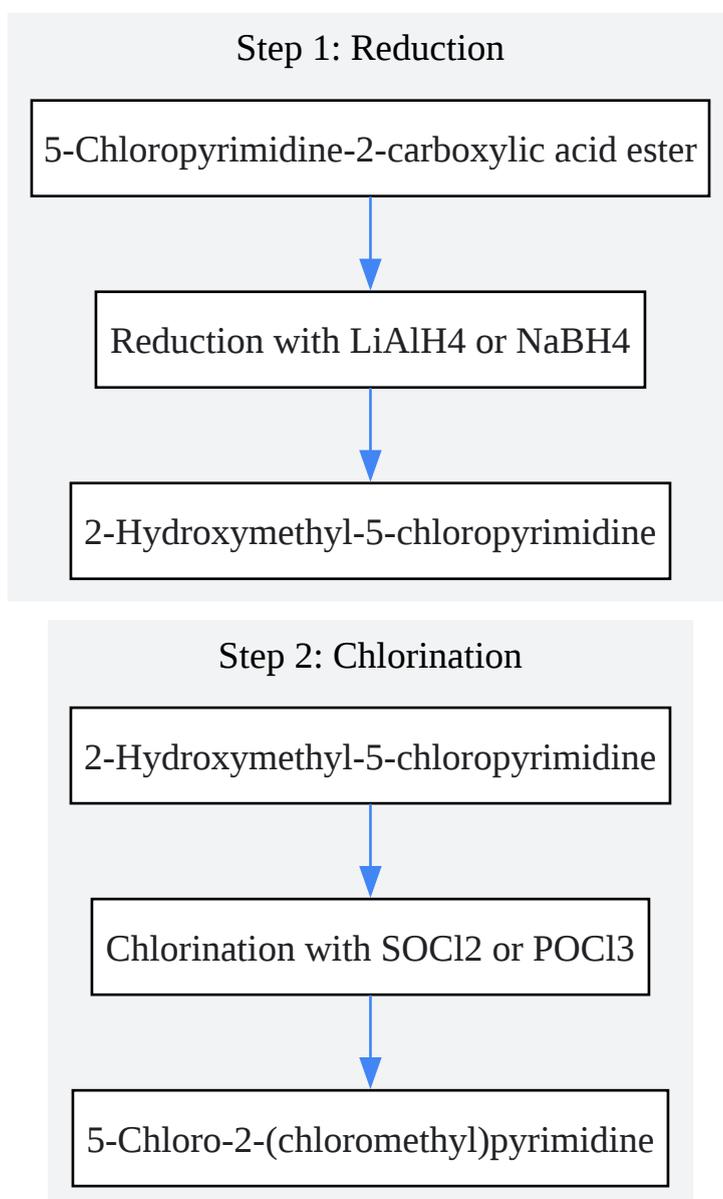
- Materials: 5-chloropyrimidine-2-carboxylic acid or its ester, a suitable reducing agent (e.g., Lithium Aluminium Hydride or Sodium Borohydride), and an appropriate solvent (e.g., Tetrahydrofuran).
- Procedure:
 - The 5-chloropyrimidine-2-carboxylic acid ester is dissolved in an anhydrous solvent under an inert atmosphere.
 - The solution is cooled to 0°C.

- The reducing agent is added portion-wise, maintaining the low temperature.
- The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
- The reaction is carefully quenched, and the product is extracted and purified.

Step 2: Chlorination of 2-Hydroxymethyl-5-chloropyrimidine

The resulting alcohol is then converted to the desired chloromethyl derivative.

- Materials: 2-Hydroxymethyl-5-chloropyrimidine, a chlorinating agent (e.g., Thionyl chloride (SOCl_2) or Phosphorus oxychloride (POCl_3)), and a suitable solvent (e.g., Dichloromethane or Toluene).
- Procedure:
 - 2-Hydroxymethyl-5-chloropyrimidine is dissolved in the solvent.
 - The chlorinating agent is added dropwise, often at a controlled temperature.
 - The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC).
 - The solvent and excess reagent are removed under reduced pressure.
 - The crude product is purified, for example, by recrystallization or column chromatography.



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Proposed two-step synthesis of **5-Chloro-2-(chloromethyl)pyrimidine**.

Applications in Organic Synthesis

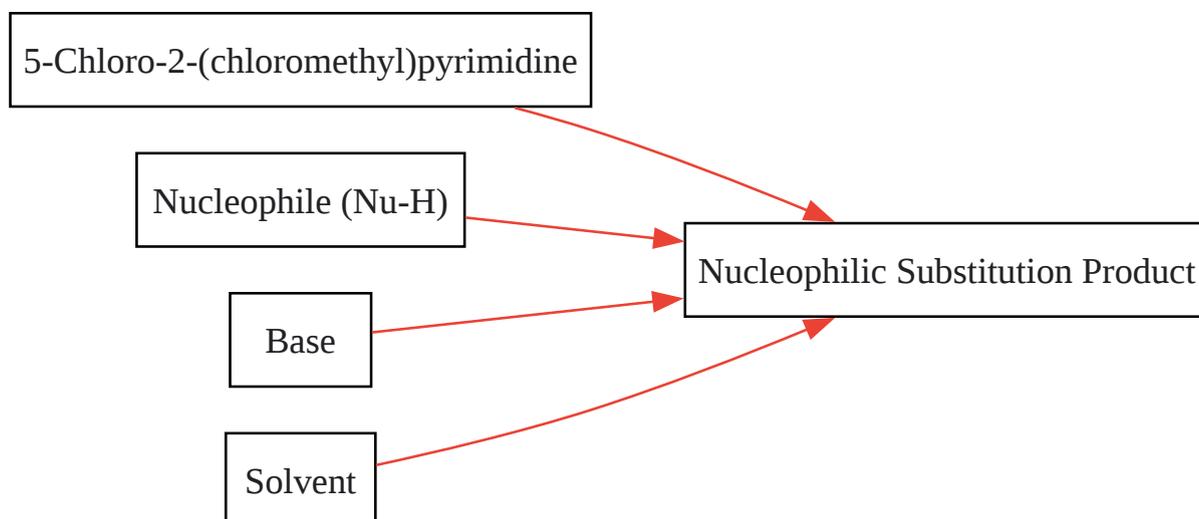
5-Chloro-2-(chloromethyl)pyrimidine is a valuable electrophilic building block, primarily utilized in nucleophilic substitution reactions to introduce the 5-chloro-pyrimidin-2-ylmethyl moiety into various molecular scaffolds. This reactivity makes it a key intermediate in the synthesis of diverse heterocyclic compounds, some of which have applications in drug discovery and materials science.

Nucleophilic Substitution Reactions

The chloromethyl group is readily displaced by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

General Experimental Protocol for Nucleophilic Substitution:

- Materials: **5-Chloro-2-(chloromethyl)pyrimidine** (1.0 eq), nucleophile (1.0-1.2 eq), a non-nucleophilic base (e.g., Potassium carbonate, Triethylamine), and a polar aprotic solvent (e.g., Acetonitrile, DMF).
- Procedure:
 - The nucleophile and base are dissolved in the solvent.
 - A solution of **5-Chloro-2-(chloromethyl)pyrimidine** in the same solvent is added dropwise at room temperature.
 - The reaction mixture is stirred until completion (monitored by TLC).
 - The reaction is worked up by quenching with water and extracting the product with an organic solvent.
 - The product is purified by standard methods.



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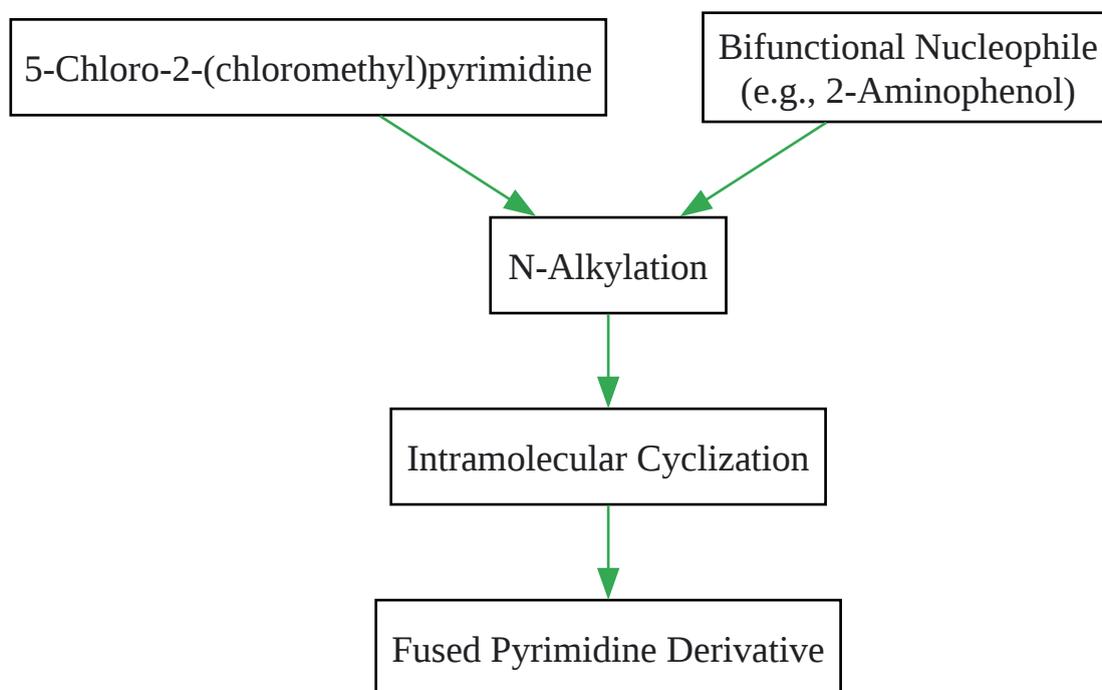
General workflow for nucleophilic substitution reactions.

Synthesis of Fused Heterocycles

A significant application of this compound is in the synthesis of fused pyrimidine systems, which are prevalent in many biologically active molecules. For instance, it is used as a reagent in the synthesis of fused benzoxazepinones, which have been investigated as ion channel modulators.[3]

Prophetic Experimental Protocol for Synthesis of a Fused Pyrimidine:

- Reaction: Cyclocondensation of **5-Chloro-2-(chloromethyl)pyrimidine** with a bifunctional nucleophile (e.g., a 2-aminophenol derivative).
- Procedure:
 - The 2-aminophenol derivative and a base are dissolved in a suitable solvent like DMF.
 - **5-Chloro-2-(chloromethyl)pyrimidine** is added, and the mixture is heated.
 - The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the fused heterocyclic system.
 - The product is isolated and purified after an aqueous workup.



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Logical workflow for the synthesis of fused pyrimidines.

Safety and Handling

As with all chlorinated organic compounds, **5-Chloro-2-(chloromethyl)pyrimidine** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Chloro-2-(chloromethyl)pyrimidine, with its dual reactive sites, is a highly useful and versatile intermediate in organic synthesis. Its ability to readily undergo nucleophilic substitution makes it a valuable tool for the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. The synthetic routes and applications outlined in this guide highlight its importance for researchers and professionals in drug discovery and development.

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